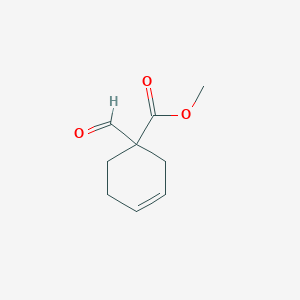

Methyl 1-formylcyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-formylcyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by a cyclohexene ring substituted with a formyl group and a carboxylate ester group. It is used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-formylcyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohexene with formic acid and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-formylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Methyl 1-carboxycyclohex-3-ene-1-carboxylate.

Reduction: Methyl 1-hydroxycyclohex-3-ene-1-carboxylate.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H12O3

- Molecular Weight : 168.19 g/mol

- CAS Number : 4684-34-8

- Functional Groups : Contains both a formyl group and a carboxylate ester group, contributing to its unique reactivity.

The compound's structure allows it to participate in various chemical reactions, making it useful as an intermediate in organic synthesis and as a building block for more complex molecules .

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in synthesizing various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Methyl 1-carboxycyclohex-3-ene-1-carboxylate |

| Reduction | Methyl 1-hydroxycyclohex-3-ene-1-carboxylate |

| Substitution | Various substituted cyclohexene derivatives |

Biology

Research has indicated potential biological activities associated with this compound:

- Antioxidant Properties : Compounds derived from cyclohexene derivatives have shown antioxidant activity, which is crucial in combating oxidative stress in biological systems .

- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit superior antimicrobial properties against gram-negative bacteria compared to gram-positive bacteria and fungi .

Medicine

This compound is being investigated for its therapeutic potential:

- Drug Development : The compound is explored as a precursor for developing pharmaceuticals, particularly in creating neuraminidase inhibitors for influenza treatment. Its structural features allow it to interact effectively with biological targets .

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

Several studies highlight the applications of this compound:

-

Antioxidant Activity Assessment : A study demonstrated that derivatives of this compound exhibited antioxidant activity significantly higher than ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases.

Compound DPPH Scavenging Activity (%) Comparison This Compound High Higher than ascorbic acid Ascorbic Acid Moderate Standard reference - Antimicrobial Testing : In an agar well diffusion assay, derivatives showed notable antimicrobial activity against various bacterial strains, particularly Acinetobacter baumannii, highlighting their potential use in clinical settings .

Mecanismo De Acción

The mechanism of action of Methyl 1-formylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Methyl cyclohex-3-ene-1-carboxylate: Similar structure but lacks the formyl group.

Methyl 1-cyclohexene-1-carboxylate: Similar structure but with different substitution patterns.

Uniqueness

Methyl 1-formylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Actividad Biológica

Methyl 1-formylcyclohex-3-ene-1-carboxylate is a compound belonging to the cyclohexene series, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is C8H10O3, and it features a formyl group attached to a cyclohexene ring, providing a basis for various chemical transformations.

Antimicrobial Activity

Research indicates that derivatives of the cyclohexene series exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclohexene derivatives demonstrate activity against gram-positive bacteria such as Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at approximately 18 μM. However, these compounds generally show limited efficacy against gram-negative bacteria like Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. Compounds within this class have been noted for their ability to inhibit fungal growth, although specific data on this compound remains limited. The general trend suggests that modifications to the cyclohexene structure can enhance antifungal activity .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated moderate antiproliferative activity against various cancer cell lines, including NCI-H460 (non-small cell lung cancer) and M14 (melanoma) cells. One study reported an effective concentration (EC50) of 10.2 μM against the human breast cancer cell line MCF-7 . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies

Case Study 1: Anticancer Efficacy in Leukemia Models

A synthetic derivative of cyclohexene, MC-3129, was evaluated for its effects on human leukemia cells. The study found that MC-3129 inhibited cell viability and induced apoptosis through specific signaling pathways. In vivo experiments demonstrated significant tumor growth inhibition in mouse models, suggesting that this compound derivatives may serve as promising candidates for leukemia therapy .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, various cyclohexene derivatives were screened for antimicrobial properties against a range of pathogens. The results indicated that specific structural modifications enhanced antimicrobial efficacy, particularly against gram-positive bacteria. This study emphasizes the importance of structural diversity in developing effective antimicrobial agents from the cyclohexene framework .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

methyl 1-formylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-3,7H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRYSALGQSTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.